Cas no 939758-29-9 (4-(3-Fluorophenoxy)benzaldehyde)
4-(3-Fluorophenoxy)benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4-(3-Fluorophenoxy)benzaldehyde
- 4-(3-FLUORO-PHENOXY)-BENZALDEHYDE
- AS-8736
- SCHEMBL6741260
- MFCD09026269
- 939758-29-9
- FT-0650295
- DTXSID20445050
- Z335440854
- EN300-182550
- AKOS000260653
- G32512
- DB-122927
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- MDL: MFCD09026269
- Inchi: 1S/C13H9FO2/c14-11-2-1-3-13(8-11)16-12-6-4-10(9-15)5-7-12/h1-9H
- InChI Key: DYXVUAHOEWOSTF-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(=C1)OC1C=CC(C=O)=CC=1
Computed Properties
- Exact Mass: 216.05865769g/mol
- Monoisotopic Mass: 216.05865769g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 224
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 26.3Ų
4-(3-Fluorophenoxy)benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F590475-10mg |
4-(3-fluorophenoxy)benzaldehyde |
939758-29-9 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | F590475-50mg |
4-(3-fluorophenoxy)benzaldehyde |
939758-29-9 | 50mg |
$ 115.00 | 2022-06-05 | ||
| TRC | F590475-100mg |
4-(3-fluorophenoxy)benzaldehyde |
939758-29-9 | 100mg |
$ 185.00 | 2022-06-05 | ||
| Apollo Scientific | PC300613-1g |
4-(3-Fluorophenoxy)benzaldehyde |
939758-29-9 | 1g |
£128.00 | 2025-02-21 | ||
| Apollo Scientific | PC300613-5g |
4-(3-Fluorophenoxy)benzaldehyde |
939758-29-9 | 5g |
£510.00 | 2025-02-21 | ||
| eNovation Chemicals LLC | Y0978992-5g |
4-(3-Fluorophenoxy)benzaldehyde |
939758-29-9 | 95% | 5g |
$760 | 2024-08-02 | |
| abcr | AB418826-1 g |
4-(3-Fluorophenoxy)benzaldehyde |
939758-29-9 | 1g |
€175.30 | 2023-04-24 | ||
| abcr | AB418826-5 g |
4-(3-Fluorophenoxy)benzaldehyde |
939758-29-9 | 5g |
€587.00 | 2023-04-24 | ||
| Alichem | A019142717-1g |
4-(3-Fluorophenoxy)benzaldehyde |
939758-29-9 | 95% | 1g |
$400.00 | 2023-08-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ1188-1G |
4-(3-fluorophenoxy)benzaldehyde |
939758-29-9 | 95% | 1g |
¥ 844.00 | 2023-04-12 |
4-(3-Fluorophenoxy)benzaldehyde Suppliers
4-(3-Fluorophenoxy)benzaldehyde Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on 4-(3-Fluorophenoxy)benzaldehyde
4-(3-Fluorophenoxy)benzaldehyde: A Comprehensive Overview
4-(3-Fluorophenoxy)benzaldehyde, also known by its CAS number 939758-29-9, is a versatile organic compound with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which combines a benzaldehyde moiety with a 3-fluorophenoxy group. The presence of the fluorine atom in the phenoxy group introduces interesting electronic and steric properties, making it a valuable compound in both academic research and industrial applications.
The synthesis of 4-(3-Fluorophenoxy)benzaldehyde typically involves multi-step organic reactions, often utilizing coupling reactions or substitution mechanisms. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the environmental footprint of its production. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining high yields, which is particularly relevant for large-scale manufacturing.
In terms of physical properties, 4-(3-Fluorophenoxy)benzaldehyde exhibits a melting point of approximately 115°C and a boiling point around 280°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various chemical transformations. The compound's UV-Vis spectrum shows strong absorption bands in the range of 250-300 nm, which is indicative of its aromatic nature and conjugated system.
The applications of 4-(3-Fluorophenoxy)benzaldehyde are diverse and continue to expand with ongoing research. In the pharmaceutical industry, it serves as an intermediate in the synthesis of bioactive molecules, particularly those targeting G-protein coupled receptors (GPCRs). Recent studies have highlighted its potential as a lead compound in the development of anti-inflammatory agents due to its ability to modulate specific cytokine pathways.
In materials science, 4-(3-Fluorophenoxy)benzaldehyde has been employed as a building block for constructing advanced polymers and self-assembled monolayers. Its ability to form stable cross-links through oxidative coupling has led to its use in creating stimuli-responsive materials that can adapt to environmental changes such as temperature or pH levels.
The environmental impact of 4-(3-Fluorophenoxy)benzaldehyde has also been a topic of interest. Studies conducted under controlled laboratory conditions suggest that it undergoes biodegradation relatively quickly under aerobic conditions, minimizing its persistence in natural ecosystems. However, further research is needed to fully understand its behavior in various environmental matrices and to develop strategies for safe disposal.
In conclusion, 4-(3-Fluorophenoxy)benzaldehyde, with its CAS number 939758-29-9, stands out as a valuable compound with wide-ranging applications across multiple disciplines. Its unique chemical properties and versatility make it an essential component in both fundamental research and industrial processes. As scientific advancements continue to unfold, the potential uses of this compound are expected to grow even further, solidifying its importance in the chemical landscape.
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